Cas no 885522-48-5 (4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde)
4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde
- 4-methoxy-6-methyl-1H-Indazole-3-carboxaldehyde
- 4-Methoxy-6-methyl-3-(1H)indazole carboxaldehyde
- 885522-48-5
- AKOS006284180
- DTXSID90646512
- 4-methoxy-6-methyl-2H-indazole-3-carbaldehyde
- FT-0749318
- AMY7369
- CS-0366644
-
- Inchi: 1S/C10H10N2O2/c1-6-3-7-10(9(4-6)14-2)8(5-13)12-11-7/h3-5H,1-2H3,(H,11,12)
- InChI Key: MTZFVVBTBJPSBK-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(C)=CC2C1=C(C=O)NN=2
Computed Properties
- Exact Mass: 190.074227566g/mol
- Monoisotopic Mass: 190.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55Ų
4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269002393-1g |
4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde |
885522-48-5 | 95% | 1g |
$459.55 | 2023-08-31 | |
| Chemenu | CM150056-1g |
4-methoxy-6-methyl-1H-indazole-3-carbaldehyde |
885522-48-5 | 95% | 1g |
$426 | 2021-08-05 | |
| TRC | M720360-1mg |
4-Methoxy-6-methyl-3-(1H)indazole carboxaldehyde |
885522-48-5 | 1mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M720360-2mg |
4-Methoxy-6-methyl-3-(1H)indazole carboxaldehyde |
885522-48-5 | 2mg |
$ 65.00 | 2022-06-02 | ||
| TRC | M720360-10mg |
4-Methoxy-6-methyl-3-(1H)indazole carboxaldehyde |
885522-48-5 | 10mg |
$ 135.00 | 2022-06-02 | ||
| Chemenu | CM150056-1g |
4-methoxy-6-methyl-1H-indazole-3-carbaldehyde |
885522-48-5 | 95% | 1g |
$*** | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5248-1G |
4-methoxy-6-methyl-1H-indazole-3-carbaldehyde |
885522-48-5 | 95% | 1g |
¥ 2,758.00 | 2023-04-13 | |
| Ambeed | A497018-1g |
4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde |
885522-48-5 | 98+% | 1g |
$625.0 | 2025-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437314-1g |
4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde |
885522-48-5 | 98+% | 1g |
¥3610.00 | 2024-04-27 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5248-100.0mg |
4-methoxy-6-methyl-1H-indazole-3-carbaldehyde |
885522-48-5 | 97% | 100.0mg |
¥824.0000 | 2025-04-11 |
4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde Suppliers
4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde
Introduction to 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde (CAS No. 885522-48-5)
4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 885522-48-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole class, which is well-documented for its diverse biological activities and potential applications in drug development. The structural features of 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde, including its methoxy and methyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemistry and pharmacological exploration.
The indazole core is a prominent motif in natural products and pharmaceuticals, exhibiting a wide range of biological functions. Compounds derived from indazole have been investigated for their roles in antimicrobial, anti-inflammatory, and anticancer activities. The aldehyde functionality at the 3-position of the indazole ring in 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde enhances its utility as a building block in organic synthesis, enabling further derivatization through condensation reactions with various nucleophiles. This flexibility has positioned the compound as a key intermediate in the synthesis of more complex molecules with tailored biological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde. Research studies have highlighted its role as a precursor in the development of novel therapeutic agents. For instance, derivatives of this compound have been studied for their interactions with specific biological targets, such as enzymes and receptors involved in metabolic pathways. The methoxy and methyl groups on the indazole ring are particularly significant, as they modulate the electronic properties of the molecule and influence its binding affinity to biological targets.
One of the most compelling aspects of 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde is its versatility in synthetic applications. The presence of an aldehyde group allows for easy functionalization through reactions such as condensation with amino acids or hydrazines, leading to the formation of Schiff bases or hydrazones. These intermediates can further be transformed into more complex structures, including heterocyclic compounds with enhanced pharmacological activity. The ability to modify the indazole core in multiple ways makes this compound an attractive candidate for drug discovery programs aimed at developing new treatments for various diseases.
The synthesis of 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde involves multi-step organic transformations that highlight its synthetic accessibility. Starting from commercially available precursors, such as 2-formylindole derivatives, the introduction of methoxy and methyl groups can be achieved through well-established chemical methodologies. These include nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and oxidation processes. The efficiency and scalability of these synthetic routes make 885522-48-5 a practical choice for both academic research and industrial applications.
From a medicinal chemistry perspective, 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde has been explored for its potential in addressing unmet medical needs. Studies have demonstrated its ability to modulate key biological pathways associated with inflammation and cancer progression. The indazole scaffold is known to interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. Additionally, derivatives of this compound have shown promise in inhibiting kinases involved in tumor growth and metastasis.
The structural diversity inherent in 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde allows for the generation of a broad spectrum of analogs with varying biological activities. By systematically modifying substituents on the indazole ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of derived compounds. This approach has led to the identification of lead candidates that exhibit high selectivity and low toxicity profiles, which are critical factors in drug development.
The role of computational chemistry in optimizing derivatives of 885522-48-5 cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions between 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde analogs and biological targets. These simulations provide valuable insights into structure-function relationships, guiding experimental design and accelerating the discovery process. By integrating experimental data with computational predictions, researchers can rapidly screen large libraries of compounds for potential therapeutic agents.
In conclusion, 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde (CAS No. 885522-48-5) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and promising biological activities. Its role as a synthetic intermediate has facilitated the development of novel compounds targeting various diseases, while its unique chemical properties make it an excellent candidate for further pharmacological exploration. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in drug discovery efforts aimed at improving human health.
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